N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives, benzoyl chloride, and 4-methylphenoxyacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide include other benzothiazine derivatives, such as:
- N-(2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide
- N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-chlorophenoxy)acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological or chemical properties. This could include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic properties.
Properties
Molecular Formula |
C31H26N2O5S |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C31H26N2O5S/c1-22-16-18-25(19-17-22)38-21-28(34)32-29-26-14-8-9-15-27(26)39(36,37)33(20-23-10-4-2-5-11-23)30(29)31(35)24-12-6-3-7-13-24/h2-19H,20-21H2,1H3,(H,32,34) |
InChI Key |
DDSCXVDYXIFJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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